
Redoxal
概要
説明
Redoxal is a chemical compound known for its role as an inhibitor of de novo pyrimidine biosynthesisThe compound’s ability to augment the antiviral activity of APOBEC3G, a cytidine deaminase, makes it a significant subject of study in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Redoxal can be synthesized through a series of chemical reactions involving the condensation of specific aromatic amines with aldehydes. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and filtration, are employed to obtain high-purity this compound suitable for pharmaceutical applications .
化学反応の分析
反応の種類: レドックスアルは、次のようなさまざまな化学反応を起こします。
酸化還元反応: これらの反応は、レドックスアルと他の化学種の間で電子の移動を伴い、化合物の酸化状態を変化させます。
置換反応: レドックスアルは、官能基が求核剤によって置換される求核置換反応に関与することができます。
一般的な試薬と条件:
酸化剤: 過酸化水素と過マンガン酸カリウムは、レドックスアルを酸化するために一般的に使用されます。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、還元反応に使用されます。
溶媒: エタノールやジメチルスルホキシドなどの有機溶媒は、レドックスアルを溶解し、反応を促進するために頻繁に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、レドックスアルの酸化はキノン誘導体を生成することがありますが、還元はアミン誘導体を生成することがあります .
4. 科学研究への応用
レドックスアルは、次のような幅広い科学研究への応用を持っています。
化学: 電子移動機構を研究するために、さまざまな有機合成反応における試薬として使用されます。
生物学: 酵素活性を調節し、細胞の酸化還元状態を調節する役割について調査されています。
医学: 特にヒト免疫不全ウイルス1型に対する抗ウイルス剤として、APOBEC3Gの活性を高めることで研究されています。
科学的研究の応用
Antiviral Activity
Redoxal has been identified as an effective inhibitor of HIV-1 replication. Research indicates that it enhances the antiviral activity of the APOBEC3G protein, which plays a crucial role in suppressing viral replication. In vitro studies demonstrated that this compound treatment reduced HIV-1 infectivity significantly, with therapeutic index values indicating its potential as a treatment option for HIV-1 infected patients .
Table 1: Antiviral Efficacy of this compound
Study Reference | Virus Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
HIV-1 | 2.94 | Inhibition of pyrimidine biosynthesis | |
HIV-1 | Not specified | Augmentation of A3G antiviral activity |
Cancer Therapy
Research into redox nanomaterials has highlighted their potential in cancer treatment by exploiting redox imbalances within tumor cells. This compound's ability to modulate redox states may facilitate targeted drug delivery systems that enhance therapeutic efficacy while minimizing toxicity to normal tissues .
Case Study: Redox Nanomaterials in Tumor Therapy
- Objective : To explore the efficacy of redox-responsive nanomaterials in delivering chemotherapeutics specifically to tumor sites.
- Findings : These nanomaterials demonstrated enhanced cytotoxicity against tumor cells while reducing side effects associated with conventional chemotherapy .
Pesticide Development
The RED CAT project investigates how redox reactions can be harnessed for developing novel pesticides. By utilizing natural antioxidants and redox catalysts, researchers aim to create environmentally sustainable solutions for pest control .
Table 2: Potential Agricultural Applications of this compound
Application Type | Description | Expected Outcome |
---|---|---|
Pesticides | Development using redox catalysts | Enhanced efficacy and reduced environmental impact |
Crop Protection | Modulation of cellular redox balances | Improved plant resistance to pathogens |
作用機序
レドックスアルは、新規ピリミジン生合成に不可欠な酵素であるジヒドロオロテートデヒドロゲナーゼを阻害することで、その効果を発揮します。この阻害は、ピリミジンヌクレオチドレベルの低下につながり、ウイルス複製を抑制します。さらに、レドックスアルはAPOBEC3Gタンパク質を安定化し、HIV-1 Vifタンパク質による分解を防ぐことで、その抗ウイルス活性を高めます .
類似化合物との比較
レドックスアルは、ブレキナーやジクロロアリルロソンなどの他のジヒドロオロテートデヒドロゲナーゼ阻害剤と比較されています。これらの化合物はすべてピリミジン生合成を阻害しますが、レドックスアルは、APOBEC3Gを安定化し、その抗ウイルス活性を増強する能力においてユニークです。この二重の作用機序は、レドックスアルを他の類似化合物と区別するものです .
類似化合物:
- ブレキナー
- ジクロロアリルロソン
- ロモファンギン
レドックスアルのユニークな特性と多様な応用は、科学研究と医薬品開発において貴重な化合物となっています。
生物活性
Redoxal, chemically known as 4-amino-2-(4-chlorophenyl)-5-methylthiazole, has garnered attention for its biological activity, particularly in the context of antiviral properties and its role as an inhibitor of de novo pyrimidine biosynthesis. This article delves into the compound's biological mechanisms, efficacy in various studies, and implications for therapeutic use.
This compound functions primarily as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis pathway of pyrimidines. By inhibiting this enzyme, this compound effectively reduces the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This mechanism is particularly relevant in the context of viral infections, where rapid replication requires substantial nucleotide availability.
Inhibition of HIV-1 Replication
One of the most significant findings regarding this compound is its ability to augment the antiviral activity of APOBEC3G (A3G), a cytidine deaminase that restricts HIV-1 replication. Research indicates that this compound stabilizes A3G protein levels and enhances its incorporation into virions, thereby increasing the hypermutation rate of viral DNA and limiting viral replication. In a study involving peripheral blood mononuclear cells, this compound demonstrated a marked reduction in HIV-1 replication when compared to untreated controls .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:
- Antiviral Activity Against HIV-1 :
-
Impact on Pyrimidine Biosynthesis :
- This compound's inhibition of DHODH leads to decreased levels of uridine and orotate, intermediates in pyrimidine biosynthesis. This reduction correlates with diminished viral replication rates, suggesting a dual mechanism where both nucleotide depletion and A3G stabilization contribute to its antiviral effects .
- Case Study: Clinical Implications :
Safety and Toxicology
While this compound exhibits promising antiviral properties, its safety profile is crucial for potential clinical applications. Preliminary studies indicate that it does not exhibit severe toxicity at therapeutic doses. However, further research is necessary to fully understand its long-term effects and any potential side effects associated with prolonged use .
特性
IUPAC Name |
2-[4-[4-(2-carboxyanilino)-3-methoxyphenyl]-2-methoxyanilino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-35-25-15-17(11-13-23(25)29-21-9-5-3-7-19(21)27(31)32)18-12-14-24(26(16-18)36-2)30-22-10-6-4-8-20(22)28(33)34/h3-16,29-30H,1-2H3,(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIRNIZQHVBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201004 | |
Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52962-95-5 | |
Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052962955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Redoxal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-BIS-(2-CARBOXYPHENYLAMINO)-3,3'-DIMETHOXYBIPHENYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-((3,3'-DIMETHOXY(1,1'-BIPHENYL)-4,4'-DIYL)DIIMINO)BIS-BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0VK2156M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。